Home > Products > Screening Compounds P114870 > MAGE-3 Antigen (167-176) (human)
MAGE-3 Antigen (167-176) (human) - 178243-46-4

MAGE-3 Antigen (167-176) (human)

Catalog Number: EVT-1214040
CAS Number: 178243-46-4
Molecular Formula: C53H80N12O16S
Molecular Weight: 1173.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MAGE-3 Antigen (167-176) is a peptide derived from the melanoma antigen gene (MAGE), specifically designed to serve as an epitope for human leukocyte antigen HLA-B44. This peptide plays a significant role in immunological responses, particularly in the context of cancer immunotherapy. The sequence of this antigenic peptide is H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH, comprising ten amino acids. It has been shown to effectively stimulate T lymphocytes that can recognize and target tumor cells expressing MAGE-3, making it a potential candidate for therapeutic applications in cancer treatment .

Source

MAGE-3 Antigen (167-176) is synthesized through chemical methods rather than being isolated from natural sources. Its synthetic nature allows for high purity and consistent quality, essential for research and clinical applications .

Classification

This compound falls under the category of synthetic peptides, specifically those used in immunology and cancer research. It is classified as an epitope due to its ability to bind with specific major histocompatibility complex molecules (HLA), facilitating immune recognition and response .

Synthesis Analysis

Methods

The synthesis of MAGE-3 Antigen (167-176) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a resin.
    • Subsequent amino acids are added one at a time through coupling reactions, usually facilitated by activating agents.
    • After synthesis, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically above 95% .
  2. Purification:
    • The final product undergoes purification to remove any unreacted materials or byproducts from the synthesis process.
Molecular Structure Analysis

Structure

The molecular formula of MAGE-3 Antigen (167-176) is C53H80N12O16SC_{53}H_{80}N_{12}O_{16}S, with a molecular weight of approximately 1173.36 g/mol. The structure consists of various functional groups that contribute to its biological activity and interaction with immune cells.

Data

  • Sequence: H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH
  • Length: 10 amino acids
  • Purity: Greater than 95% as determined by HPLC
  • Storage: Typically stored in lyophilized form at temperatures below -20 °C .
Chemical Reactions Analysis

Reactions

MAGE-3 Antigen (167-176) does not participate in traditional chemical reactions like small organic molecules but undergoes significant interactions within biological systems. Its primary reaction involves binding to HLA-B44 molecules on antigen-presenting cells, which is crucial for T cell activation.

Technical Details

  1. Binding Affinity: The peptide exhibits strong binding affinity to HLA-B44, which is essential for its role in eliciting an immune response against tumor cells.
  2. T Cell Activation: Upon binding, it stimulates T lymphocytes, leading to cytotoxic responses against cells expressing MAGE-3 .
Mechanism of Action

Process

The mechanism of action for MAGE-3 Antigen (167-176) involves several steps:

  1. Presentation: The peptide binds to HLA-B44 on the surface of antigen-presenting cells.
  2. Recognition: This complex is recognized by T cell receptors on CD8+ T lymphocytes.
  3. Activation: Recognition triggers T cell activation and proliferation, leading to targeted destruction of tumor cells expressing MAGE-3.

Data

Studies have shown that this antigen can effectively stimulate T cell responses in patients with tumors expressing MAGE antigens, indicating its potential utility in personalized cancer vaccines .

Physical and Chemical Properties Analysis

Physical Properties

MAGE-3 Antigen (167-176) is typically presented as a lyophilized powder that must be reconstituted before use. It exhibits stability when stored correctly at low temperatures.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 1173.36 g/mol
  • Chemical Formula: C53H80N12O16SC_{53}H_{80}N_{12}O_{16}S
  • Theoretical pI: Approximately 4.06
  • Extinction Coefficient: 1280 M1cm1M^{-1}cm^{-1}
    These properties influence its solubility and interaction with biological systems .
Applications

MAGE-3 Antigen (167-176) has several scientific uses:

  1. Cancer Immunotherapy: It serves as a target for developing personalized cancer vaccines aimed at eliciting immune responses against tumors expressing MAGE antigens.
  2. Research Tool: Used in studies investigating T cell responses and immune evasion mechanisms in cancers.
  3. Diagnostic Marker: Potentially useful in identifying patients who may benefit from therapies targeting MAGE-expressing tumors .
Introduction to MAGE-3 Antigen (167-176) (human)

Definition and Classification of Cancer-Testis Antigens (CTAs)

Cancer-Testis Antigens (CTAs) comprise a unique family of tumor-associated proteins characterized by their restricted expression pattern: predominantly in male germ cells of the testis, placental trophoblasts, and diverse malignant tumors. This dual tissue specificity—absent in most healthy somatic tissues—renders CTAs ideal targets for cancer immunotherapy, as they potentially enable immune system discrimination between cancerous and normal cells. Over 200 CTA genes have been identified, classified into two major categories based on genomic location:

  • CT-X antigens: Encoded on the X chromosome (Xq12-q28), representing >50% of CTAs. These include multigene families (e.g., MAGE, SSX, NY-ESO-1) organized in clustered repeats. Their expression occurs primarily in spermatogonia.
  • Non-X CTAs: Distributed genome-wide (autosomes/Y chromosome), typically single-copy genes expressed later in spermatogenesis (e.g., BAGE, SPO11) [1] [5].

Table 1: Classification of Major CTA Families

CategoryGene FamiliesChromosomal LocationExpression in Spermatogenesis
CT-X AntigensMAGE-A/B/CXq28/Xp21.3/Xq26-27Spermatogonia
GAGE/PAGE/XAGEXp11.23Spermatogonia
NY-ESO-1 (CTAG1B)Xq28Spermatogonia
Non-X AntigensBAGE21p11.1Spermatocytes
SPO1120q13.2-q13.3Spermatocytes

Epigenetic mechanisms, particularly promoter DNA methylation, tightly regulate CTA expression. In cancer, widespread demethylation reactivates germline transcriptional programs, driving aberrant CTA expression across diverse malignancies like melanoma, esophageal carcinoma, and myeloma [1] [5] [10].

Genomic Context and Evolutionary Origins of the MAGE Gene Family

The MAGE (Melanoma-Associated Antigen) family exemplifies CT-X antigens, with >60 genes sharing a conserved ~200-amino acid MAGE homology domain (MHD). They reside primarily in three clusters on the X chromosome:

  • MAGE-A cluster (Xq28): 12 genes (MAGE-A1 to -A12) initially identified via T-cell epitope cloning from melanoma patients.
  • MAGE-B cluster (Xp21.3): 6 genes linked to sex-reversal phenotypes.
  • MAGE-C cluster (Xq26-27): 3 genes identified via SEREX (serological analysis) [1] [5].

Evolutionarily, MAGE genes exhibit rapid turnover. Only 31% of human X-chromosomal MAGE genes have mouse orthologs, suggesting recent diversification. Their ampliconic structure—characterized by high-sequence similarity (>99%) between duplicated segments—facilitates homologous recombination and gene expansion. Functionally, ancestral MAGE proteins likely regulated ubiquitin ligase complexes, but neofunctionalization in primates endowed them with roles in germ cell development and, co-opted in cancer, tumorigenesis [1] [5].

Table 2: Genomic Organization of Human MAGE Clusters

Gene ClusterChromosomal RegionNumber of GenesIdentification MethodKey Evolutionary Feature
MAGE-AXq2812T-cell epitope cloningHigh homology (>73% between MAGE-A1/A3)
MAGE-BXp21.36Representational difference analysisAssociation with sex-reversal phenotypes
MAGE-CXq26-273SEREXExpressed in advanced cancers (e.g., myeloma)

Role of MAGE-3 in Tumorigenesis and Immune Evasion

MAGE-A3 (Melanoma-Associated Antigen A3), encoded by the MAGEA3 gene (Xq28), is a 314-amino acid protein implicated in oncogenesis through diverse mechanisms:

  • Transcriptional Reprogramming: MAGE-A3 binds tumor suppressor p53, occluding its DNA-binding domain and inhibiting transactivation of pro-apoptotic genes (e.g., PUMA, p21). This disrupts cell-cycle arrest and apoptosis in response to DNA damage [1] [7].
  • Ubiquitin Ligase Regulation: As a substrate-adaptor for E3 RING ubiquitin ligases (e.g., TRIM28), MAGE-A3 promotes degradation of AMP-activated protein kinase (AMPK). This enhances Warburg metabolism, favoring tumor cell proliferation under nutrient stress [7].
  • Immune Evasion: MAGE-A3 binds interferon-γ receptor 1 (IFNGR1), strengthening its interaction with STAT1 and amplifying IFN-γ signaling. This upregulates PD-L1 on tumor cells, inhibiting CD8+ T-cell activity. Additionally, MAGE-A3 expression correlates with reduced tumor-infiltrating lymphocytes and increased T-cell exhaustion markers (e.g., PD-1+) [3] [7].

Clinically, MAGE-A3 overexpression correlates with metastasis and poor survival in esophageal squamous cell carcinoma (ESCC), myeloma, and melanoma. It drives epithelial-mesenchymal transition (EMT) via transcriptional activation of SNAIL and ZEB1, enhancing cell migration and invasion [3] [10].

Structural and Functional Significance of the 167-176 Epitope

The MAGE-A3 antigenic peptide spanning residues 167–176 (MEVDPIGHLY) is a decapeptide presented by HLA-B44, a common major histocompatibility complex class I (MHC-I) allele. Key structural features underpin its immunogenicity:

  • Peptide-HLA Binding Motif: Anchoring residues at position 2 (Glu/E) and the C-terminus (Tyr/Y) are critical. Glu2 fits into the HLA-B44 B-pocket, while Tyr10 engages the F-pocket. Substitutions at these positions abolish binding [4] [8].
  • T-Cell Receptor (TCR) Engagement: The solvent-exposed residues Pro5, Ile6, and His8 form the TCR contact interface. Crystal structures reveal these residues adopt a stable, protruding conformation allowing specific TCR recognition [4] [8].
  • Cross-Presentation: Homologous peptides from MAGE-A1, -A4, -A6, and -A12 also bind HLA-B44 (and HLA-A29) due to shared C-terminal tyrosine. This enables broad anti-tumor T-cell responses against multiple MAGE-A+ tumors [8] [9].

Table 3: Biophysical and Functional Properties of MAGE-3 (167-176)

PropertyDetailFunctional Significance
Amino Acid SequenceH-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OHDetermines HLA binding and TCR recognition
HLA RestrictionHLA-B*44:02/03/09Found in ~20% of Caucasians, enabling targeted therapy
Key Binding ResiduesGlu2 (P2), Tyr10 (P10)Mutations here abrogate HLA binding
TCR Contact ResiduesPro5, Ile6, Gly7, His8Critical for activating cytotoxic T lymphocytes (CTLs)
Cross-Reactive CTLsRecognizes MAGE-A1/A4/A6/A12 peptidesBroad anti-tumor immunity against MAGE-A+ cancers

Functionally, MEVDPIGHLY stimulates CD8+ cytotoxic T lymphocytes (CTLs) that lyse MAGE-A3-expressing tumor cells. When combined with epitopes from other CTAs (e.g., MAGE-n), it enhances polyvalent anti-tumor immunity, overcoming tumor heterogeneity more effectively than single-epitope vaccines [4] [9].

Properties

CAS Number

178243-46-4

Product Name

MAGE-3 Antigen (167-176) (human)

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C53H80N12O16S

Molecular Weight

1173.3 g/mol

InChI

InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1

InChI Key

DMBFQUYJNDCWOK-PCTHOLPSSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.